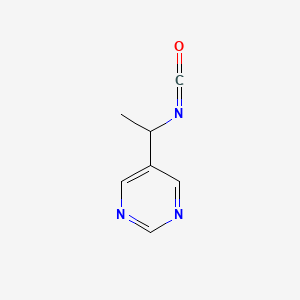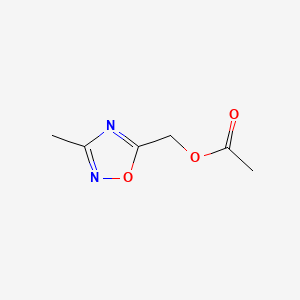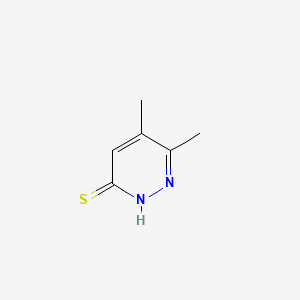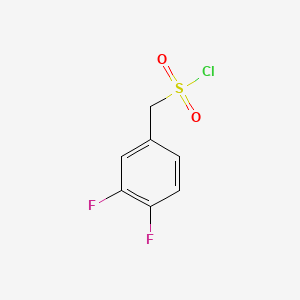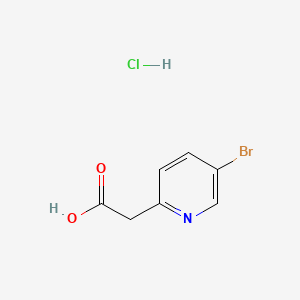
2-(5-Bromopyridin-2-YL)acetic acid hydrochloride
説明
“2-(5-Bromopyridin-2-YL)acetic acid hydrochloride” is a chemical compound with the empirical formula C7H6BrNO2 . It is also known by the synonym "5-Bromopyridine-2-acetic acid" .
Molecular Structure Analysis
The molecular weight of “2-(5-Bromopyridin-2-YL)acetic acid hydrochloride” is 216.03 g/mol . The SMILES string representation of its structure is OC(=O)Cc1ccc(Br)cn1 . The InChI representation is 1S/C7H6BrNO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11) .Physical And Chemical Properties Analysis
“2-(5-Bromopyridin-2-YL)acetic acid hydrochloride” is a powder . It has a melting point of 125-130 °C . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 2 .科学的研究の応用
Application 1: Synthesis of Novel Heterocyclic Compounds
- Summary of the Application : This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives have potential biological activities and are evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Application 2: Intermediate in Synthesis
- Summary of the Application : This compound is an important intermediate in the synthesis of many compounds. It has been used for a variety of purposes, including as a reagent in chemical synthesis, a ligand in coordination chemistry, and a catalyst in organic reactions.
- Results or Outcomes : The outcomes of these reactions would vary depending on the specific reaction and the other reagents used.
Application 3: Development of PROTACs
- Summary of the Application : This compound is useful as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation as well as chemical conjugates .
- Results or Outcomes : The outcomes of this application would depend on the specific PROTAC being developed .
Application 4: Ligand in Coordination Chemistry
- Summary of the Application : This compound can act as a ligand in coordination chemistry. Ligands are ions or molecules that donate a pair of electrons to a central atom to form a coordination complex.
- Results or Outcomes : The outcomes of these reactions would vary depending on the specific reaction and the other reagents used.
Application 5: Catalyst in Organic Reactions
- Summary of the Application : This compound can act as a catalyst in organic reactions. Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction.
- Results or Outcomes : The outcomes of these reactions would vary depending on the specific reaction and the other reagents used.
Application 6: Synthesis of Pharmaceuticals
- Summary of the Application : This compound has been used in the synthesis of pharmaceuticals. It can be used as an intermediate or a reagent in the synthesis of various pharmaceutical compounds.
- Results or Outcomes : The outcomes of this application would depend on the specific pharmaceutical being synthesized.
Application 7: Synthesis of Biochemical Compounds
- Summary of the Application : This compound is used in the synthesis of biochemical compounds . It can be used as a reagent in chemical synthesis .
- Results or Outcomes : The outcomes of these reactions would vary depending on the specific reaction and the other reagents used .
Application 8: Synthesis of Physiological Compounds
- Summary of the Application : This compound has been studied for its potential applications in the fields of biochemistry and physiology . It can be used in the synthesis of physiological compounds .
- Results or Outcomes : The outcomes of this application would depend on the specific physiological compound being synthesized .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It has hazard statements H302 - Harmful if swallowed and H318 - Causes serious eye damage . The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection and P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes .
特性
IUPAC Name |
2-(5-bromopyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2.ClH/c8-5-1-2-6(9-4-5)3-7(10)11;/h1-2,4H,3H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCMZTWJKONCLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695221 | |
| Record name | (5-Bromopyridin-2-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-2-YL)acetic acid hydrochloride | |
CAS RN |
192642-96-9 | |
| Record name | (5-Bromopyridin-2-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-bromopyridin-2-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,ethylester,exo-(9CI)](/img/no-structure.png)
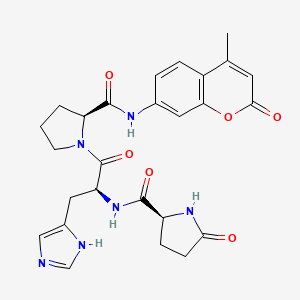
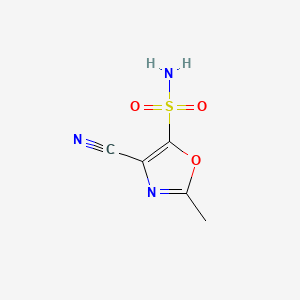
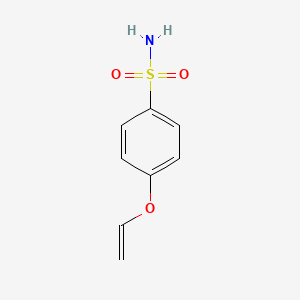
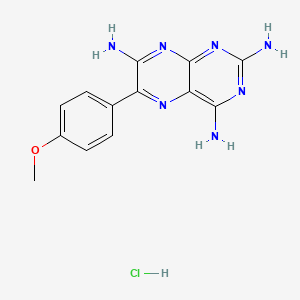
![n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine](/img/structure/B573903.png)
